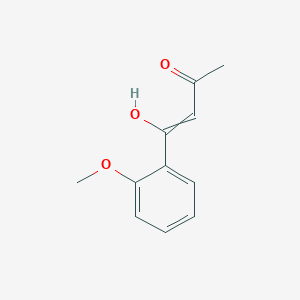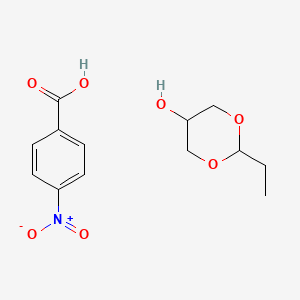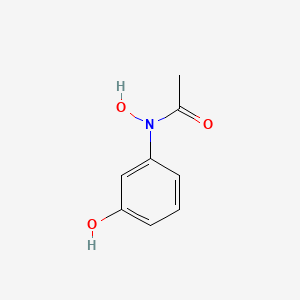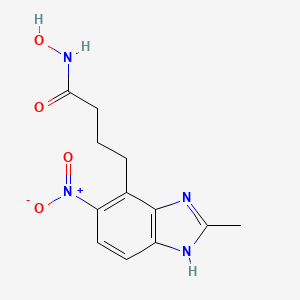![molecular formula C15H19FN2O2 B14359592 N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide CAS No. 90183-16-7](/img/structure/B14359592.png)
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Azabicyclo[222]octan-3-yl)-3-fluoro-2-methoxybenzamide is a complex organic compound that features a bicyclic structure with a nitrogen atom and a benzamide moiety substituted with a fluorine and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Azabicyclo[222]octan-3-yl)-3-fluoro-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a nucleophilic attack and intramolecular cyclization.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups on the benzamide ring.
Scientific Research Applications
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide has several applications in scientific research:
Biology: It is studied for its potential biological activity, including interactions with various biological targets.
Mechanism of Action
The mechanism of action of N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets, such as muscarinic receptors. The compound can act as a partial agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes . The exact pathways involved depend on the specific biological context and the receptor subtype targeted.
Comparison with Similar Compounds
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide can be compared with other similar compounds, such as:
3-Quinuclidinone: This compound shares the bicyclic structure but lacks the benzamide moiety and the fluorine and methoxy substitutions.
Acetic acid 1-azabicyclo[2.2.2]octan-3-yl ester: This compound has a similar bicyclic core but features an ester group instead of the benzamide moiety.
2-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic structure but share similar pharmacological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activity make it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
90183-16-7 |
|---|---|
Molecular Formula |
C15H19FN2O2 |
Molecular Weight |
278.32 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C15H19FN2O2/c1-20-14-11(3-2-4-12(14)16)15(19)17-13-9-18-7-5-10(13)6-8-18/h2-4,10,13H,5-9H2,1H3,(H,17,19) |
InChI Key |
XQHUDDSRSDKPIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)NC2CN3CCC2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)





![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)

![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)
![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)


![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
